REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.C(O[CH:12]=[C:13]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15])C>C(O)C>[Br:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][CH:12]=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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74 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=N1)N
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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C(C)OC=C(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
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680 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 h
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Duration
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5 h
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
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CUSTOM
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Details
|
to precipitate a solid, suction filtrated
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Type
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WASH
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Details
|
the resulting solid was washed with petroleum ether
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=N1)NC=C(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |